(8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a steroid hormone with the molecular formula C21H32O4. It is a naturally occurring hormone produced in the ovaries, placenta, and adrenal glands. This compound plays a crucial role in the regulation of female reproductive physiology and endocrinology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The synthetic route typically includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves microbial transformation processes. Microorganisms such as Curvularia lunata are used to convert steroid precursors into the desired compound through enzymatic hydroxylation.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to ketones or aldehydes.
Reduction: Converts ketones or aldehydes back to hydroxyl groups.
Substitution: Replaces hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-6-one .
Scientific Research Applications
(8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in the regulation of reproductive physiology.
Medicine: Used in the treatment of infertility, menopausal symptoms, and certain forms of cancer.
Industry: Employed in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of (8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves binding to specific steroid receptors in target tissues. This binding activates a cascade of molecular events, leading to changes in gene expression and cellular function. The primary molecular targets include progesterone receptors in reproductive tissues .
Comparison with Similar Compounds
(8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one can be compared with other similar steroid hormones such as:
Progesterone: Similar in structure but lacks the hydroxyl group at the 6th position.
17α,20β,21-Trihydroxypregn-4-en-3-one: Similar but with different stereochemistry at the 17th and 20th positions.
20-Dihydro-11-deoxycortisol: Similar but with additional hydroxylation at the 11th position.
These comparisons highlight the unique structural features and biological activities of this compound.
Properties
CAS No. |
105248-42-8 |
---|---|
Molecular Formula |
C34H28N4O5 |
Molecular Weight |
0 |
Synonyms |
6,17,20-trihydroxypregn-4-ene-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.